Ácido lucidénico D

Descripción general

Descripción

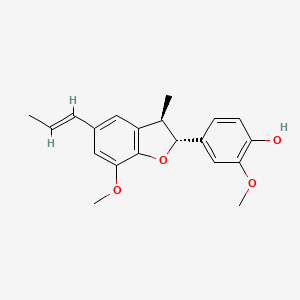

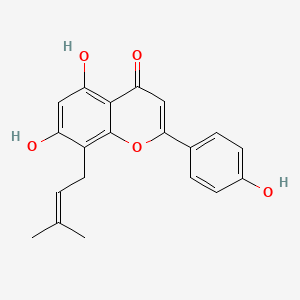

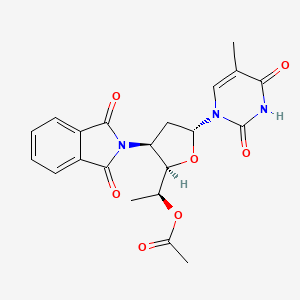

Lucidenic acid D is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.

Aplicaciones Científicas De Investigación

Chemistry: Used as a lead compound for the synthesis of new triterpenoid derivatives with enhanced biological activities.

Biology: Studied for its role in modulating cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective effects. It has shown promise in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties

Mecanismo De Acción

Target of Action

Lucidenic acid D, also known as Lucidenic acid D2, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of Lucidenic acid D are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells . It has also been found to have a high binding affinity for human ACE2, making it a potent anti-SARS-CoV-2 compound .

Mode of Action

Lucidenic acid D interacts with its targets by inducing cytotoxicity . In the context of cancer cells, it induces apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . In the context of SARS-CoV-2, Lucidenic acid D inhibits the binding activity of ACE2 at low micromolar concentrations, subsequently blocking the interaction between SARS-CoV-2 spike and human ACE2 .

Biochemical Pathways

The biochemical pathways affected by Lucidenic acid D primarily involve apoptosis and the cell cycle . By activating caspase-9 and caspase-3, Lucidenic acid D triggers the apoptosis pathway, leading to cell death . It also affects the cell cycle, causing G1 phase cell cycle arrest .

Result of Action

The molecular and cellular effects of Lucidenic acid D’s action include the induction of apoptosis and the arrest of the cell cycle in cancer cells . This leads to a decrease in the viability of these cells, contributing to its anti-cancer effects . In the context of SARS-CoV-2, it prevents the host cell entry of the virus and its variants .

Análisis Bioquímico

Cellular Effects

Lucidenic Acid D has been found to exert effects on various types of cells and cellular processes. For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The exact mechanisms through which Lucidenic Acid D influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched .

Molecular Mechanism

The molecular mechanism of action of Lucidenic Acid D is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of how Lucidenic Acid D exerts its effects at the molecular level are still being studied .

Temporal Effects in Laboratory Settings

The effects of Lucidenic Acid D over time in laboratory settings are still being investigated. Current research includes studying the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Lucidenic Acid D vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Lucidenic Acid D is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched .

Transport and Distribution

The transport and distribution of Lucidenic Acid D within cells and tissues are complex processes that involve various transporters or binding proteins . Research is ongoing to understand the effects of Lucidenic Acid D on its localization or accumulation .

Subcellular Localization

The subcellular localization of Lucidenic Acid D and its effects on activity or function are areas of active research. This includes studying any targeting signals or post-translational modifications that direct Lucidenic Acid D to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lucidenic acid D involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of lucidenic acid D primarily relies on the cultivation of Ganoderma lucidum. Advanced bioengineering techniques, including the use of specific growth media and nutrient substrates, are employed to enhance the yield of lucidenic acids. Genetic manipulation of the mushroom strains is also explored to increase the production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Lucidenic acid D undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of lucidenic acid D, which may possess different pharmacological properties .

Comparación Con Compuestos Similares

Lucidenic acid D is unique among lucidenic acids due to its specific structural features and pharmacological properties. Similar compounds include:

Lucidenic acid A: Known for its potent anti-cancer and anti-inflammatory effects.

Lucidenic acid E: Exhibits strong antioxidant and neuroprotective activities.

Lucidenic acid N: Synergizes with other anti-cancer agents to enhance their efficacy

Lucidenic acid D stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.

Propiedades

IUPAC Name |

(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJSBYAKDOGXLX-JTJCPSTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631520 | |

| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-16-8 | |

| Record name | Lucidenic acid D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidenic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucidenic acid D2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCIDENIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Lucidenic acid D and what other similar compounds have been found alongside it?

A1: Lucidenic acid D (D2) is a triterpenoid isolated from the fruiting bodies of the fungus Ganoderma lucidum (also known as Reishi mushroom). [, , ] This fungus is a source of various bioactive compounds, and several other triterpenoids, including ganoderic acids (e.g., ganoderic acids D, E, F, H) and other lucidenic acids (e.g., lucidenic acids D, E, F) have been isolated alongside Lucidenic acid D. [, , ]

Q2: What is known about the structural characteristics of Lucidenic acid D?

A2: While the provided abstracts don't detail the specific molecular formula and weight of Lucidenic acid D, they highlight that its structure was elucidated using spectral evidence, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR techniques. [, , ] These methods help determine the compound's structure by analyzing the magnetic properties of its atomic nuclei.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(3,4-dichlorophenyl)bicyclo[2.2.2]octan-2-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1675277.png)

![methyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-phenylpropanoate](/img/structure/B1675280.png)

![[(1R,2S,6R,10S,11R,12S,13S,15R)-12-(Acetyloxymethyl)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B1675283.png)

![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/new.no-structure.jpg)